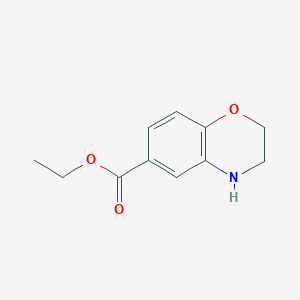

ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Overview

Description

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound with the CAS Number: 1795440-03-7 . It has a molecular weight of 207.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature . One efficient method involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis

The InChI code for this compound is1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthesis and Structural Properties

- Synthesis and Electrophilic Properties : The literature review reveals methods for synthesizing 1,2-oxazines, including ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, highlighting their importance as chiral synthons and electrophiles. These compounds are synthesized through dehydration of dihydro-hydroxy-oxazines, obtained from the cyclization of acyl-nitrosopentenones. The electrophilic characteristics of oxazinium salts derived from these compounds are emphasized, illustrating their utility in various chemical reactions (Sainsbury, 1991).

Biological and Pharmacological Applications

- Antimicrobial and Plant Defence Metabolites : Benzoxazinoids, including benzoxazinones and benzoxazolinones, which share a structural similarity to this compound, are explored for their role in plant defense and antimicrobial activities. These compounds, prevalent in Poaceae and some dicots, exhibit potential as antimicrobial scaffolds. Studies suggest that the 1,4-benzoxazin-3-one backbone could serve as a promising scaffold for designing new antimicrobial agents with potent activity against fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Chemical and Material Science Applications

- Antioxidant Capacity and Chemical Reactions : this compound-related compounds are also evaluated for their antioxidant capacity, highlighting the diversity in reaction pathways. Some antioxidants can form coupling adducts with radical cations, which undergo further oxidative degradation. This diversity underscores the complexity and specificity of antioxidant reactions involving benzoxazine derivatives (Ilyasov et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been studied for their antiviral and antifungal activities , suggesting potential targets could be enzymes or proteins involved in these biological processes.

Mode of Action

It’s known that benzoxazine derivatives can interact with biological targets, potentially leading to changes in cellular processes .

Biochemical Pathways

Given the potential antiviral and antifungal activities of similar compounds , it’s plausible that this compound could affect pathways related to these biological processes.

Result of Action

Similar compounds have demonstrated antiviral and antifungal activities , suggesting that this compound may have similar effects.

properties

IUPAC Name |

ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJPUKKWEIOABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)

![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)

![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)